N'-(2-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula . It features a nitrophenyl group attached to an acetohydrazide moiety, which contributes to its unique chemical properties. The compound exhibits a dihedral angle of 87.62° between the benzene ring and the acetohydrazide plane, with the nitro group twisted by 19.3° relative to the benzene ring. In its crystalline form, molecules are linked through N—H⋯O hydrogen bonds, forming a double-column structure along the b-axis .
Research indicates that N'-(2-Nitrophenyl)acetohydrazide possesses notable biological activities. It has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance its biological activity by contributing to electron-withdrawing characteristics that affect the compound's interaction with biological targets . Additionally, derivatives of this compound have been studied for potential anticancer activities.
The synthesis of N'-(2-Nitrophenyl)acetohydrazide typically involves a reaction between methyl 2-(2-nitrophenyl)acetate and hydrazine hydrate. The process can be summarized as follows:
N'-(2-Nitrophenyl)acetohydrazide finds applications in various fields:
Interaction studies involving N'-(2-Nitrophenyl)acetohydrazide have primarily focused on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ spectroscopic techniques like UV-Vis and fluorescence spectroscopy to elucidate binding mechanisms and affinities. The presence of the nitro group significantly influences these interactions, enhancing reactivity towards biological targets .
Several compounds share structural similarities with N'-(2-Nitrophenyl)acetohydrazide, including:
Compound | Structure Features | Unique Properties |
---|---|---|
N'-(2-Nitrophenyl)acetohydrazide | Nitro group on phenyl ring | Enhanced antimicrobial activity |
N'-(4-Nitrophenyl)acetohydrazide | Nitro group para to acetohydrazide | Potentially different reactivity profile |
N'-(2-Aminophenyl)acetohydrazide | Amino group instead of nitro | Increased solubility in polar solvents |
N'-(4-Methoxyphenyl)acetohydrazide | Methoxy substituent on phenyl ring | Altered electronic properties affecting reactivity |
The uniqueness of N'-(2-Nitrophenyl)acetohydrazide lies in its specific arrangement of functional groups that confer distinct chemical behavior and biological activity compared to these similar compounds.